N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H25ClFN5OS and its molecular weight is 425.95. The purity is usually 95%.
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Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25ClFN5OS, with a molecular weight of approximately 426.0 g/mol. The compound features several functional groups that may contribute to its biological activity, including:
- Diethylaminoethyl group : Enhances solubility and potential interaction with biological membranes.
- Fluorobenzo[d]thiazole moiety : Imparts unique electronic properties that may influence receptor binding.
- Pyrazole and carboxamide functionalities : Potentially involved in enzyme inhibition and receptor modulation.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in glioma and breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cholinesterase enzymes. For instance, a related pyrazole derivative demonstrated selective inhibition against butyrylcholinesterase (BChE), which is relevant in the treatment of Alzheimer's disease .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:
- Receptor Interaction : The structural features suggest potential interactions with neurotransmitter receptors or other protein targets involved in cell signaling pathways.
- Cell Cycle Modulation : Studies have indicated that this compound may induce cell cycle arrest in specific phases, thereby inhibiting cancer cell growth .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Glioma | 15.7 | Induces G0/G1 phase arrest |
Breast Cancer | 12.3 | Apoptosis induction |
Colon Cancer | 18.5 | Inhibition of cell proliferation |
These findings highlight the compound's potential as an anticancer agent, warranting further exploration into its clinical applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, comparisons have been made with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidinyl) | Similar diethylamino group | Contains bromine; altered biological activity |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(morpholinomethyl)-benzamide | Morpholino instead of diethylamino | Variation affects receptor interactions |
This comparative analysis underscores the importance of specific functional groups in determining biological activity.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)10-11-25(18(26)15-12-13(3)23(4)22-15)19-21-17-14(20)8-7-9-16(17)27-19;/h7-9,12H,5-6,10-11H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFKYAPKYDOPPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=NN(C(=C3)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.